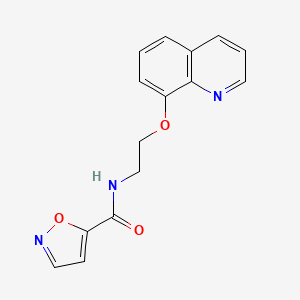![molecular formula C24H19NO3 B2459071 9-benzyl-3-phenyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one CAS No. 951995-06-5](/img/structure/B2459071.png)
9-benzyl-3-phenyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Typically, the description of a compound includes its IUPAC name, other names (if any), and its role or use in the scientific or industrial context.
Synthesis Analysis
This involves understanding the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the yield of the reaction.Molecular Structure Analysis
This involves understanding the molecular structure of the compound. It includes the types of bonds (covalent, ionic, etc.), bond lengths and angles, and the spatial arrangement of the atoms.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes the reactants, products, and the conditions under which the reaction occurs.Physical And Chemical Properties Analysis
This involves studying the physical and chemical properties of the compound. It includes properties like melting point, boiling point, solubility, density, molar mass, and more.Scientific Research Applications
Chemical Synthesis and Derivatives
The compound 9-Benzyl-3-Phenyl-9,10-Dihydrochromeno[8,7-e][1,3]Oxazin-4(8H)-One is a part of the broader family of benzoxazine derivatives, which have been extensively studied for their chemical synthesis and potential applications. One of the foundational studies in this area detailed the generation of 3,4-Dihydro-2H-benz[1,3]oxazin-2-ones from acyl(or aroyl)-cyanatobenzenes under Friedel-Crafts conditions via a Dimroth rearrangement, showcasing the compound's synthetic flexibility and potential for generating a wide array of derivatives (Buttke, Ramm, & Niclas, 1993). Another significant contribution to this field was the synthesis of a monomer combining benzoxazine and coumarin rings, demonstrating the potential for creating materials with unique properties, such as photodimerizable groups (Kiskan & Yagcı, 2007).
Material Science and Polymer Chemistry
In material science and polymer chemistry, benzoxazine derivatives, including the compound , have shown promise due to their thermal and photochemical properties. Research into benzoxazine monomers with photodimerizable coumarin groups highlighted their capacity for undergoing dimerization via [2πs+2πs] cycloaddition reactions, which can be leveraged to develop novel polymeric materials with tunable properties (Kiskan & Yagcı, 2007). Additionally, the exploration of multifunctional benzoxazines demonstrated the lower polymerization temperatures and diverse polymer structures achievable, underscoring the compound's utility in creating advanced materials (Soto, Hiller, Oschkinat, & Koschek, 2016).
Antimicrobial Applications
A novel series of compounds incorporating the benzoxazine and pyridine scaffold demonstrated significant antimicrobial activity against various bacterial and fungal strains. This indicates the potential of 9-Benzyl-3-Phenyl-9,10-Dihydrochromeno[8,7-e][1,3]Oxazin-4(8H)-One derivatives for use in antimicrobial applications (Desai, Bhatt, Joshi, & Vaja, 2017).
Advanced Applications
Beyond traditional synthetic and material applications, benzoxazine derivatives are explored for their luminescent properties, potential as ligands for cations, and as reducing agents for precious metal ions, demonstrating the broad utility of these compounds in various scientific fields (Wattanathana, Veranitisagul, Koonsaeng, & Laobuthee, 2017).
Safety And Hazards
This involves understanding the safety measures that need to be taken while handling the compound and the potential hazards it might pose to health and the environment.
Future Directions
This involves speculating on the potential future applications and studies that could be done based on the current knowledge of the compound.
I hope this helps! If you have any other questions or need further clarification, feel free to ask.
properties
IUPAC Name |
9-benzyl-3-phenyl-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19NO3/c26-23-19-11-12-22-20(14-25(16-28-22)13-17-7-3-1-4-8-17)24(19)27-15-21(23)18-9-5-2-6-10-18/h1-12,15H,13-14,16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZVWUDKIJUGAPK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC3=C2OC=C(C3=O)C4=CC=CC=C4)OCN1CC5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9-benzyl-3-phenyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-chloro-N-[2-(4-methyl-2-pyridin-3-yl-1,3-thiazol-5-yl)ethyl]benzenesulfonamide](/img/structure/B2458988.png)
![Spiro[3,4-dihydroisochromene-1,4'-piperidine]-6-ol;hydrochloride](/img/structure/B2458994.png)
![N-(benzo[d]thiazol-2-yl)-1-(3-nitrobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2458996.png)
![9-[2-(3,4-dimethoxyphenyl)ethyl]-1-methyl-3-(3-methylbutyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2458997.png)

![2-(7-Methoxy-5-thien-2-yl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-2-yl)phenol](/img/structure/B2458999.png)

![N-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-2-(trifluoromethyl)benzamide](/img/structure/B2459001.png)
![3-[[1-[2-(2-Methoxyphenyl)acetyl]piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2459002.png)


![2-((4-isopropyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamide](/img/structure/B2459008.png)

![[(4-{[2-Methyl-7-(trifluoromethyl)-4-quinolyl]amino}phenyl)sulfonyl]piperidine](/img/structure/B2459010.png)